tert-butyl (2S)-6-chloro-2-(2,2-dimethylpropanoylamino)-3-hydroxyhexanoate
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Overview
Description
Tert-butyl (2S)-6-chloro-2-(2,2-dimethylpropanoylamino)-3-hydroxyhexanoate is a synthetic organic compound characterized by its complex structure, which includes a tert-butyl ester, a chloro group, and a hydroxyhexanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2S)-6-chloro-2-(2,2-dimethylpropanoylamino)-3-hydroxyhexanoate typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often include the use of specific catalysts and reagents to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may utilize flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (2S)-6-chloro-2-(2,2-dimethylpropanoylamino)-3-hydroxyhexanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like KMnO4, reducing agents like LiAlH4, and nucleophiles like NH3 . The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones, while substitution of the chloro group may result in various substituted derivatives .
Scientific Research Applications
Tert-butyl (2S)-6-chloro-2-(2,2-dimethylpropanoylamino)-3-hydroxyhexanoate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies involving enzyme interactions and protein modifications.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl (2S)-6-chloro-2-(2,2-dimethylpropanoylamino)-3-hydroxyhexanoate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other tert-butyl esters and chloro-substituted hydroxyhexanoates. Examples include tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate and tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate .
Uniqueness
Its structure allows for versatile modifications, making it a valuable compound in various research and industrial contexts .
Properties
Molecular Formula |
C15H28ClNO4 |
---|---|
Molecular Weight |
321.84 g/mol |
IUPAC Name |
tert-butyl (2S)-6-chloro-2-(2,2-dimethylpropanoylamino)-3-hydroxyhexanoate |
InChI |
InChI=1S/C15H28ClNO4/c1-14(2,3)13(20)17-11(10(18)8-7-9-16)12(19)21-15(4,5)6/h10-11,18H,7-9H2,1-6H3,(H,17,20)/t10?,11-/m0/s1 |
InChI Key |
JDRBKCUYHUIUOM-DTIOYNMSSA-N |
Isomeric SMILES |
CC(C)(C)C(=O)N[C@@H](C(CCCCl)O)C(=O)OC(C)(C)C |
Canonical SMILES |
CC(C)(C)C(=O)NC(C(CCCCl)O)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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